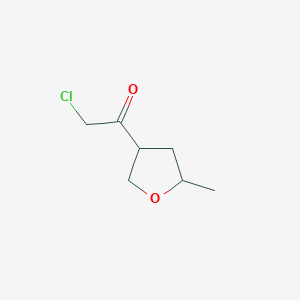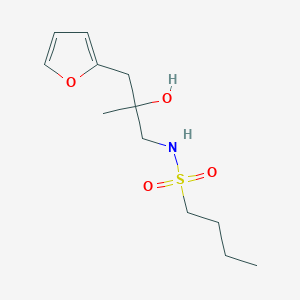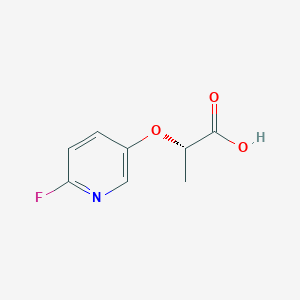
2-Chloro-1-(5-methyloxolan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is an organic compound. It is also known as "benzyl chloride oxolane". The IUPAC name of this compound is "2-chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11ClO2 . The molecular weight of this compound is 162.62 .Physical and Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid with a pungent odor.Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Chloro-1-(5-methyloxolan-3-yl)ethanone derivatives have been studied for their applications as corrosion inhibitors. For instance, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), a structurally similar compound, has shown promising results as a corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid), with inhibition efficiency reaching up to 95.10% at specific conditions. This efficiency is attributed to the presence of nitrogen and oxygen atoms, as well as benzene and triazole rings, which offer a protective layer against corrosion. The effectiveness of these inhibitors is further supported by quantum chemical calculations and experimental data, highlighting their potential in protecting metals in industrial applications (Jawad et al., 2020).
Organic Synthesis and Chemical Reactions
Compounds similar to this compound are used in various organic synthesis processes. For example, the thermolysis of the Diels–Alder adduct of 2-acetyl-5,6-dichloro-1,4-benzoquinone and cyclopentadiene leads to evidence for a partial retro-diene reaction. These reactions are crucial in the synthesis of complex organic compounds, providing a pathway for creating various derivatives used in further chemical studies and applications (Beddoes et al., 1981).
Antioxidant Properties
Research has been conducted on the antioxidant properties of chloroquinoline derivatives, which share a similarity with this compound. These studies explore the potential of these compounds in reducing high glucose levels in the human body, thus exhibiting promising antioxidant activities. The synthesized compounds have been compared with ascorbic acid, indicating their potential as effective antioxidants. Such properties are critical for developing new therapeutic agents and understanding the chemical basis of antioxidant activities (Murugavel et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-(5-methyloxolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5-2-6(4-10-5)7(9)3-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBNNYDPZWVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)


![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)



![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)
![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2593466.png)
